2-Methyloxetan-3-one
Description
Overview of Oxetane (B1205548) Ring Systems in Organic Chemistry
Oxetanes are four-membered heterocyclic ethers characterized by a ring system containing three carbon atoms and one oxygen atom. This structure possesses a significant degree of ring strain, estimated at around 106 kJ/mol, which is slightly less than that of epoxides but considerably more than their five-membered tetrahydrofuran (B95107) (THF) counterparts. researchgate.netresearchgate.netmdpi.com This inherent strain is a defining feature, rendering the ring susceptible to cleavage under acidic or basic conditions, a property that is exploited in various synthetic transformations. researchgate.netillinois.edu
Unlike the puckered conformation of cyclobutane, the parent oxetane molecule is nearly planar. researchgate.netillinois.edu However, the introduction of substituents can induce a more puckered conformation to alleviate unfavorable eclipsing interactions. mdpi.com The strained C-O-C bond angle makes the oxygen lone pairs more exposed, enhancing the oxetane's ability to act as a hydrogen-bond acceptor compared to other cyclic ethers. mdpi.com This combination of three-dimensionality, polarity, and reactivity makes oxetanes attractive scaffolds in synthetic and medicinal chemistry. nih.gov They are often used to replace common functional groups like gem-dimethyl or carbonyl groups, which can lead to profound improvements in physicochemical properties such as aqueous solubility, metabolic stability, and lipophilicity. magtech.com.cnacs.orgacs.org
| Property | Description | Source(s) |
| Ring Strain | Approximately 106 kJ/mol, leading to higher reactivity. | researchgate.netresearchgate.netmdpi.com |
| Structure | Nearly planar in the unsubstituted form; puckers with substitution. | mdpi.comillinois.edu |
| Reactivity | Prone to ring-opening reactions with nucleophiles, often requiring Lewis or Brønsted acid activation. | researchgate.netillinois.edu |
| Physicochemical Impact | Can improve solubility, metabolic stability, and lipophilicity when incorporated into larger molecules. | magtech.com.cnacs.orgacs.org |
Historical Context of Oxetane Research
The history of oxetane chemistry dates back to the late 19th and early 20th centuries, though for many years these compounds remained relatively underexplored compared to other cyclic ethers. A pivotal moment in oxetane synthesis was the discovery of the Paternò–Büchi reaction. First reported by Emanuele Paternò in 1909, this photochemical [2+2] cycloaddition between a carbonyl compound and an alkene yields an oxetane ring. slideshare.netcambridgescholars.comwikipedia.org However, the full structural elucidation and utility of the reaction were not established until the work of George Büchi in 1954. illinois.eduslideshare.netwikipedia.org This reaction remains a cornerstone for the formation of the oxetane skeleton. magtech.com.cn
For much of the 20th century, research focused on the physical organic properties of oxetanes. illinois.edu A significant surge in interest occurred with the discovery of naturally occurring compounds containing the oxetane motif, most notably the potent anticancer agent Paclitaxel (Taxol). mdpi.comillinois.edumagtech.com.cn The oxetane ring in Taxol is crucial for its biological activity, contributing to the molecule's rigid conformation. illinois.edu The challenge of synthesizing this complex natural product spurred the development of new methods for installing the oxetane ring, including intramolecular Williamson ether synthesis strategies. illinois.edu More recently, since the mid-2000s, there has been a "rediscovery" of the oxetane ring, driven by its application in drug discovery as a means to optimize the properties of lead compounds. nih.gov
| Year | Milestone | Significance | Source(s) |
| 1909 | Paternò reports the photochemical reaction of a carbonyl and an alkene. | First description of what would become the Paternò–Büchi reaction. | slideshare.netcambridgescholars.comwikipedia.org |
| 1954 | Büchi identifies the oxetane product and establishes the reaction's utility. | Solidified the Paternò–Büchi reaction as a key method for oxetane synthesis. | illinois.eduslideshare.netwikipedia.org |
| 1971 | Isolation and structural elucidation of Paclitaxel (Taxol). | Highlighted the importance of the oxetane ring in a highly active natural product. | mdpi.comillinois.edumagtech.com.cn |
| 2000s | "Rediscovery" of oxetanes in medicinal chemistry. | Increased focus on using oxetanes to improve the physicochemical properties of drug candidates. | nih.gov |
Rationale for Focusing on 2-Methyloxetan-3-one as a Target Compound
The focus on this compound stems from its position as a functionalized derivative of oxetan-3-one. Oxetan-3-ones, in general, are highly valuable and versatile building blocks in synthetic chemistry. nih.govorganic-chemistry.org They serve as key precursors for a wide array of 3-substituted oxetanes, which are particularly attractive in medicinal chemistry because their incorporation into a molecular scaffold does not create a new stereocenter at the point of attachment. google.com
The carbonyl group at the 3-position provides a reactive handle for a multitude of chemical transformations, allowing for the introduction of diverse functional groups. acs.orgacs.org The presence of a methyl group at the 2-position in this compound introduces a specific point of substitution and chirality, making it a useful building block for creating more complex and stereochemically defined molecules. Its utility has been demonstrated in the synthesis of intermediates for pharmaceutically active compounds, such as LRRK2 inhibitors. The strategic placement of the methyl and ketone functionalities makes this compound a specific and valuable tool for chemists aiming to construct complex molecular architectures with the beneficial properties imparted by the oxetane ring.
Current Research Landscape of this compound and Related Oxetanones
The current research landscape for oxetanones, including this compound, is dominated by their application in medicinal chemistry and the development of novel synthetic methodologies. researchgate.netresearchgate.net There is significant interest in using oxetan-3-ones as starting materials for creating libraries of compounds for drug discovery programs. acs.orggoogle.com
Recent advances in synthesis have focused on providing practical and efficient access to these strained ketones. For example, gold-catalyzed intermolecular oxidation of propargylic alcohols has emerged as a powerful one-step method for producing various oxetan-3-ones, avoiding the use of hazardous reagents like α-diazo ketones. nih.govorganic-chemistry.org Research also explores the diverse reactivity of the oxetan-3-one core, using it in reactions to generate spirocyclic and fused heterocyclic systems. researchgate.net The stability and reactivity of the oxetane ring under various common reaction conditions continue to be systematically studied to expand its applicability in multi-step syntheses. chemrxiv.org The exploration of oxetanes as non-classical isosteres for carbonyls and gem-dimethyl groups remains a vibrant area, with ongoing efforts to synthesize new oxetane-containing building blocks to expand the accessible chemical space for drug discovery. mdpi.comnih.gov
Structure
3D Structure
Properties
IUPAC Name |
2-methyloxetan-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O2/c1-3-4(5)2-6-3/h3H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOVNNMPBRZQLHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
86.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Methyloxetan 3 One
Retrosynthetic Analysis of the 2-Methyloxetan-3-one Core
Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. researchgate.netyoutube.com For this compound, a primary disconnection can be made across the C-O and C-C bonds of the oxetane (B1205548) ring, suggesting a cyclization reaction as the final step in the synthesis. This leads to a key acyclic precursor, a substituted 1,3-dihydroxypropan-2-one (B2644189) derivative. Further disconnection of this precursor reveals simpler starting materials such as derivatives of dihydroxyacetone or propargyl alcohols. acs.orgresearchgate.net
A plausible retrosynthetic pathway for this compound (I) is depicted below:
Figure 1: Retrosynthetic analysis of this compound.This analysis suggests that the target molecule I can be formed via an intramolecular cyclization of a precursor like II . This intermediate could potentially be synthesized from a protected dihydroxyacetone derivative or through the oxidation of a corresponding 1,3-diol.
Established Synthetic Routes to Oxetan-3-ones
Several synthetic methodologies have been developed for the construction of the oxetan-3-one scaffold. These routes often involve intramolecular cyclization strategies or other modern synthetic reactions.
The formation of the strained four-membered oxetane ring via intramolecular cyclization is a common yet challenging key step. acs.org
One of the well-established methods for synthesizing oxetan-3-one involves the intramolecular cyclization of dihydroxyacetone derivatives. acs.org A notable example is the synthesis of the parent oxetan-3-one, which serves as a precursor for various substituted oxetanes. acs.orgatlantis-press.com In this approach, dihydroxyacetone dimer is first converted to its dimethylketal. acs.org Subsequent monotosylation followed by deprotonation with a strong base like sodium hydride induces an intramolecular cyclization to form the protected oxetane. acs.org Finally, acidic cleavage of the ketal yields oxetan-3-one. acs.org A similar strategy starting from 1,3-dichloroacetone (B141476) has also been reported. google.com
A general scheme for this approach is as follows:
Scheme 1: General synthesis of oxetan-3-one from dihydroxyacetone derivatives.| Reactant | Reagents | Product | Yield |
| Dihydroxyacetone dimer | 1. Me2C(OMe)2, H+; 2. TsCl, py; 3. NaH; 4. H+ | Oxetan-3-one | 62% acs.org |
Table 1: Synthesis of Oxetan-3-one via Cyclization of Dihydroxyacetone Derivatives.
This methodology highlights the utility of readily available starting materials like dihydroxyacetone in constructing the oxetane core. researchgate.netresearchgate.net
Sulfonyl linkers have been employed in the synthesis of oxetanes, particularly in solid-phase synthesis. acs.org This approach allows for the attachment of a diol to a polymer support via a sulfonyl chloride. Subsequent intramolecular cyclization, often promoted by a base such as potassium tert-butoxide, releases the desired oxetane from the resin. acs.org This strategy has been shown to be effective for the synthesis of 3,3-disubstituted oxetanes. acs.org More recently, oxetane and azetidine (B1206935) sulfonyl fluorides have been developed as versatile reagents that can be activated under mild thermal conditions to couple with a wide range of nucleophiles. nih.govchemrxiv.orgdigitellinc.com
The Horner–Wadsworth–Emmons (HWE) reaction is a powerful tool for the formation of carbon-carbon double bonds and can be applied to the synthesis of exocyclic alkenes from cyclic ketones like oxetan-3-one. mdpi.combeilstein-journals.orgtcichemicals.com This reaction involves the treatment of a phosphonate (B1237965) ester with a base to generate a phosphonate carbanion, which then reacts with a ketone. mdpi.com For instance, oxetan-3-one can be reacted with methyl 2-(dimethoxyphosphoryl)acetate in the presence of a base like DBU to yield methyl (oxetan-3-ylidene)acetate. mdpi.com This α,β-unsaturated ester can then serve as a Michael acceptor for the introduction of various substituents at the 3-position. mdpi.comchemrxiv.org
| Ketone | Phosphonate Reagent | Base | Product | Yield |
| Oxetan-3-one | Methyl 2-(dimethoxyphosphoryl)acetate | DBU | Methyl (oxetan-3-ylidene)acetate | 73% mdpi.com |
Table 2: Horner–Wadsworth–Emmons Reaction with Oxetan-3-one.
Asymmetric hydrogenation is a key technology for establishing stereocenters with high enantioselectivity. dicp.ac.cnwikipedia.org While direct asymmetric hydrogenation of the carbonyl group in this compound to create a chiral center at C3 is challenging, related strategies have been successfully applied to precursors of chiral oxetanes. For example, the asymmetric hydrogenation of diketene (B1670635) using a BINAP-Ru(II) complex catalyst provides a synthetic route to (R)-4-methyl-2-oxetanone with high enantiomeric excess. dicp.ac.cn This demonstrates the potential of asymmetric hydrogenation in accessing chiral oxetane-containing building blocks, which could then be further elaborated to chiral derivatives of this compound. The development of new catalysts and methodologies for the asymmetric reduction of cyclic ketones continues to be an active area of research. google.comx-mol.netchimia.ch
Patent-Based Synthesis of Oxetanones (General)
The synthesis of the oxetanone core is a subject of significant interest in medicinal and pharmaceutical chemistry, leading to the development of several patented methodologies. google.com These methods often focus on creating the unsubstituted 3-oxetanone (B52913), which serves as a fundamental intermediate for more complex derivatives. google.com
A common strategy detailed in patent literature involves a multi-step sequence starting from readily available materials. google.com For example, a high-yield synthesis of 3-oxetanone has been reported using 1,3-dichloroacetone and ethylene (B1197577) glycol as starting materials. google.comvulcanchem.com This process unfolds in three main stages:
Carbonyl Protection: The ketone in 1,3-dichloroacetone is protected by reacting it with ethylene glycol under acidic conditions to form a dioxolane intermediate. vulcanchem.com
Ring Closure: The protected intermediate undergoes an intramolecular cyclization reaction, typically promoted by a base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), to form the oxetane ring. vulcanchem.com
Deprotection: The protecting group is removed by acid-catalyzed hydrolysis to yield the final 3-oxetanone product. google.comvulcanchem.com
Another patented approach utilizes the oxidation of oxetan-3-ol. google.com This method employs an oxidant in the presence of a catalyst, a halide, and a base in an organic solvent to produce oxetanone. google.com This avoids the use of hazardous chemicals like diazomethane, making the process safer and more suitable for large-scale production with reported yields exceeding 80%. google.com
These general methodologies, while often demonstrated for the synthesis of 3-oxetanone, provide a foundational framework that can be conceptually adapted for substituted analogs like this compound, likely by starting with appropriately substituted precursors.
Table 1: Patented Synthetic Schemes for 3-Oxetanone
| Patent | Starting Materials | Key Steps | Reported Yield |
|---|---|---|---|
| CN111925344A | 1,3-dichloroacetone, ethylene glycol | Protection, Ring Closure, Deprotection | 82-92% vulcanchem.com |
| CN103694201B | Oxetan-3-ol | Oxidation (e.g., with TCCA/TEMPO) | >80% google.com |
| CN108975898A | o-bromobenzoic acid, epichlorohydrin | Nucleophilic substitution, Oxidation, Hydrolysis/Intramolecular cyclization | 57% (final step) patsnap.com |
Novel and Emerging Synthetic Approaches to this compound
Recent advancements in synthetic organic chemistry have opened new avenues for the construction of strained ring systems like oxetanes. These novel methods offer potential for milder reaction conditions, greater functional group tolerance, and access to a wider range of derivatives.
Visible-light photoredox catalysis has emerged as a powerful tool for generating alkyl radicals under mild conditions from carboxylic acids. nih.govresearchgate.net This strategy, known as photoredox decarboxylation, holds significant potential for the synthesis and functionalization of oxetanes. The general mechanism involves the oxidation of a carboxylate anion by an excited photocatalyst, which is followed by decarboxylation to form a radical intermediate. nih.gov
This approach has been successfully applied to the decarboxylative alkylation of 3-aryl-oxetanes. nih.gov In this process, an oxetane-3-carboxylic acid is converted into a tertiary benzylic radical, which can then be trapped by a suitable Michael acceptor. nih.gov While this has been demonstrated for 3-aryl derivatives, the principle could be extended to the synthesis of this compound precursors. For instance, a suitably designed carboxylic acid could undergo a photoredox-mediated cyclization or a related radical transformation to build the desired oxetane ring. The use of photoredox catalysts like Acr-450 or various iridium and rhodium complexes enables these transformations using visible light as an energy source. nih.govtcichemicals.com
Grignard reagents (R-MgX) are fundamental organometallic compounds used for forming new carbon-carbon bonds. wikipedia.orgpressbooks.pub Their reaction with carbonyl compounds like aldehydes and ketones is a classic method for synthesizing alcohols. organicchemistrytutor.comlibretexts.org This reactivity is highly valuable in the multi-step synthesis of oxetane precursors.
For the synthesis of this compound, a Grignard reaction could be employed to construct the necessary carbon skeleton before the ring-closing step. A plausible route involves the addition of a methyl Grignard reagent (e.g., methylmagnesium bromide) to a β-functionalized aldehyde or ketone. For example, reacting methylmagnesium bromide with a precursor like 3-methyloxetane-3-carbaldehyde (B1319623) can yield a secondary alcohol, which can then be oxidized to the target ketone. vulcanchem.com The Grignard reagent acts as a nucleophile, attacking the electrophilic carbonyl carbon to form a new C-C bond, which is essential for introducing the methyl group at the C2 position of the future oxetane ring. pressbooks.pub The versatility of Grignard reagents allows for the introduction of various alkyl or aryl groups, making this a flexible strategy for creating diverse oxetane precursors. researchgate.net
The synthesis of functionalized oxetanones, including this compound, typically requires well-designed multi-step reaction sequences. acs.org These sequences often culminate in an intramolecular cyclization, most commonly a Williamson ether synthesis, to form the strained four-membered ring. acs.org
A representative multi-step synthesis for a related compound, 2,2-dimethyl-3-oxetanone, is outlined in Chinese patent CN112174823A. google.com The sequence begins with a 2-oxo-3-benzyloxy-butyric acid ester and proceeds through several key transformations:
Ketal Protection: The ketone is protected.
Ester Reduction: The ester group is reduced to an alcohol.
Deprotection: The ketal is removed to reveal the ketone.
Grignard Reaction: A Grignard reagent is used for nucleophilic substitution.
Ring Closure: An intramolecular reaction forms the oxetane ring.
Debenzylation & Oxidation: Final steps yield the target 2,2-dimethyl-3-oxetanone. google.com
This pathway highlights a common logic in oxetane synthesis: constructing a linear precursor with the correct substitution pattern and terminal functional groups (typically a hydroxyl group and a leaving group) that can undergo intramolecular cyclization. acs.orgacs.org Similar strategies involving the transformation of epoxides or diols are also prevalent for accessing the required 1,3-dioxygenated acyclic precursors. acs.orgvulcanchem.com
Table 2: Key Transformations in Multi-Step Oxetanone Synthesis
| Transformation | Purpose | Common Reagents |
|---|---|---|
| Intramolecular Williamson Etherification | Formation of the oxetane ring | NaH, KOtBu acs.org |
| Oxidation of Alcohols | Conversion of a secondary alcohol to the ketone | Dess-Martin periodinane, TCCA/TEMPO google.comresearchgate.net |
| Grignard Addition | Introduction of alkyl/aryl groups (e.g., methyl) | CH₃MgBr vulcanchem.com |
| Protection/Deprotection | Masking/unmasking of functional groups | Ketal formation, Benzyl ethers google.com |
Stereoselective Synthesis of this compound and its Derivatives
The presence of a chiral center at the C2 position of this compound necessitates stereoselective synthetic methods to access enantiomerically pure forms, which are often required for applications in medicinal chemistry.
Asymmetric catalysis is a powerful strategy for preparing optically active compounds. sigmaaldrich.com In the context of oxetane synthesis, this can be achieved by using either stoichiometric chiral auxiliaries or catalytic amounts of a chiral catalyst.
Chiral Auxiliaries: A chiral auxiliary is a chiral molecule that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. escholarship.org After the desired transformation, the auxiliary is removed. For example, the synthesis of the natural product oxetin (B1210499) utilized a sugar as a chiral auxiliary to establish the desired stereochemistry during the formation of the oxetane ring. acs.org Similarly, R-(−)-menthol has been used as a chiral auxiliary in Paternò-Büchi reactions to generate chiral oxetanes. nih.gov Although this specific reaction yields a different substitution pattern, the principle of using removable chiral groups to control stereochemistry is broadly applicable.
Chiral Catalysts: Chiral catalysts create a chiral environment that favors the formation of one enantiomer over the other. Chiral Lewis acids, such as chiral oxazaborolidinium ions (COBIs), are highly effective at activating carbonyl compounds for various asymmetric transformations. sigmaaldrich.com An important enantioselective synthesis of 2-aryl-substituted oxetanes was achieved through the enantioselective reduction of a β-halo ketone using a chiral reducing catalyst generated in situ, followed by cyclization. acs.org More recently, biocatalytic platforms using enzymes like halohydrin dehalogenases (HHDHs) have been developed for the highly enantioselective synthesis of chiral oxetanes (up to >99% ee), showcasing the power of biocatalysis in constructing these strained rings. researchgate.net The development of chiral-at-metal catalysts, such as certain iridium and rhodium complexes, also offers new possibilities for stereocontrolled radical reactions that could be applied to oxetane synthesis. nih.gov
Diastereoselective and Enantioselective Approaches
Achieving high levels of diastereoselectivity and enantioselectivity is a key focus in the synthesis of substituted oxetanes. These selective methods are critical for producing specific stereoisomers with desired biological activities or material properties.
Enantioselective Synthesis:
A notable approach to enantiomerically enriched 2-substituted oxetan-3-ones involves a one-pot sequential metalation and alkylation protocol, which has been shown to yield products with up to 90% enantiomeric excess (ee). acs.org Furthermore, the enantioselective hydrogenation of diketene catalyzed by ruthenium-BINAP complexes provides optically active 4-methyloxetan-2-one with up to 92% ee. psu.edu This method is particularly significant for the synthesis of monomers for biodegradable polymers. psu.edu
Enzymatic kinetic resolution is another powerful tool for obtaining enantiopure oxetane derivatives. For instance, lipases like Candida antarctica have been used to achieve greater than 99% ee in the resolution of oxetane-containing chiral centers. vulcanchem.com Chiral catalysts, such as (S)-oxazaborolidine, have also been employed in the enantioselective reduction of precursor ketones, leading to the synthesis of α-amino acids with high enantioselectivity. organic-chemistry.org
Diastereoselective Synthesis:
Diastereoselective approaches often rely on the substrate's existing stereochemistry to direct the formation of new stereocenters. msu.edu For example, the Pd/C-catalyzed hydrogenation of enantioenriched E-ketene heterodimers provides syn,anti-β-lactones, which are dipropionate derivatives, with high diastereoselectivity (up to 49:1 dr). nih.gov This method demonstrates excellent transfer of chirality. nih.gov
The synthesis of functionalized 3,3-disubstituted oxetanes has also been achieved through multi-step sequences involving cyclization and nucleophilic substitution, allowing for the creation of diverse and stereochemically complex molecules. acs.org Organocatalyzed cascade reactions, such as the aza-Michael/Michael addition, have been developed to produce chiral spiropyrazolone tetrahydroquinolines containing three contiguous stereocenters with excellent diastereoselectivity. researchgate.net
Table 1: Comparison of Enantioselective Methods for Oxetane Synthesis
| Method | Catalyst/Reagent | Substrate | Product | Enantiomeric Excess (ee) |
|---|---|---|---|---|
| Asymmetric Hydrogenation | Ruthenium-BINAP complex | Diketene | 4-Methyloxetan-2-one | Up to 92% psu.edu |
| Enzymatic Kinetic Resolution | Candida antarctica lipase | Oxetane-containing alcohol | Enantiopure alcohol | >99% vulcanchem.com |
| Metalation/Alkylation | Not specified | Oxetane precursor | 2-Substituted oxetan-3-one | 90% acs.org |
| Catalytic Reduction | (S)-oxazaborolidine | Trichloromethyl ketone | (R)-secondary alcohol | High organic-chemistry.org |
Challenges and Limitations in the Synthesis of this compound
The synthesis of this compound and related oxetane structures is fraught with challenges stemming from the inherent properties of the four-membered ring system.
The primary challenge in oxetane synthesis is the significant ring strain, estimated to be around 25–30 kcal/mol. vulcanchem.com This strain arises from the deviation of bond angles from the ideal tetrahedral angle of 109.5°. cutm.ac.inwikipedia.org In cyclopropane, the C-C-C bond angles are compressed to 60°, leading to intense angle strain. wikipedia.org While not as extreme as cyclopropane, the bond angles in oxetane are also significantly compressed, resulting in instability. acs.orgwikipedia.org
This inherent strain makes the oxetane ring susceptible to ring-opening reactions, particularly under acidic or basic conditions. vulcanchem.comvulcanchem.com For instance, acid-catalyzed hydrolysis can cleave the ring to form γ-keto acids. vulcanchem.com The stability of the oxetane ring is also influenced by the substitution pattern. While 3-monosubstituted oxetanes are generally more stable to metabolism than their 2-substituted counterparts, the introduction of gem-dimethyl groups at the 3-position can lead to decreased stability. acs.org
The puckered conformation of the oxetane ring helps to alleviate some of the angle strain. vulcanchem.com However, the introduction of substituents can increase unfavorable eclipsing interactions, leading to a more puckered conformation. acs.org
Controlling regioselectivity and chemoselectivity is a critical aspect of synthesizing functionalized oxetanes. masterorganicchemistry.comslideshare.net Regioselectivity refers to the preference for a reaction to occur at one position over another, while chemoselectivity is the preferential reaction of a reagent with one of two or more different functional groups. masterorganicchemistry.comnih.govscribd.com
In the synthesis of substituted oxetanes, achieving high regioselectivity can be challenging. For example, in the functionalization of 3-oxetane pyridine (B92270) derivatives via ortho-lithiation, the reaction occurs with complete regioselectivity at the site adjacent to the oxetane unit. rsc.org However, in other reactions, such as the classic Huisgen 1,3-dipolar cycloaddition, mixtures of regioisomers are often produced. organic-chemistry.org
Chemoselectivity is also a significant consideration, especially when multiple reactive functional groups are present in the molecule. slideshare.netnih.gov For example, the reduction of a carbonyl group in the presence of other reducible groups requires a chemoselective reducing agent. slideshare.net Similarly, protecting groups are often necessary to prevent unwanted side reactions with other functional groups in the molecule. slideshare.net The development of catalytic cross-metathesis reactions has provided a more chemoselective approach to synthesizing trisubstituted alkenes, which can be precursors to oxetane structures. ximo-inc.com
The scalability of synthetic methods for producing this compound and its derivatives is a major hurdle for their practical application, particularly in industrial settings. orgsyn.org Many of the reported synthetic routes rely on expensive chiral catalysts, stoichiometric reagents, or chromatographic purification methods, which can be difficult and costly to implement on a large scale. vulcanchem.comorgsyn.org
For instance, while methods for achieving high enantiomeric excess are available, they often depend on expensive chiral catalysts or resolutions that are not economically viable for large-scale production. vulcanchem.com Some reactions are also not scalable due to the sensitivity of the reagents to trace amounts of water or other impurities. utexas.edu
The development of robust and cost-effective synthetic protocols is crucial for the wider application of oxetane-containing compounds. This includes exploring more efficient catalytic systems and purification techniques that are amenable to large-scale synthesis. vulcanchem.comorgsyn.org For example, replacing expensive reagents with more common and less expensive chemicals can improve the economic viability of a synthetic sequence. orgsyn.org The synthesis of certain oxetane derivatives on a gram-scale has been reported, demonstrating that scalability is achievable with careful optimization of reaction conditions. rsc.orgchemrxiv.org
Reaction Mechanisms and Reactivity of 2 Methyloxetan 3 One
Fundamental Reactivity of the Oxetanone Ring System
The reactivity of 2-methyloxetan-3-one is governed by two primary features: the inherent strain of the four-membered oxetane (B1205548) ring and the electrophilic nature of the ketone functional group. This combination allows for a diverse range of chemical transformations, making it a valuable building block in organic synthesis. acs.org
Ring-Opening Reactions of Oxetanes
The significant ring strain in oxetanes makes them susceptible to ring-opening reactions under various conditions. acs.orgsioc-journal.cn These reactions can be initiated by acids, nucleophiles, or thermal energy, each leading to distinct product profiles. sioc-journal.cnmagtech.com.cn
Acid-Catalyzed Ring Opening
In the presence of an acid, the oxygen atom of the oxetane ring is protonated, forming a good leaving group. libretexts.orgmasterorganicchemistry.com This activation facilitates nucleophilic attack. The regioselectivity of the ring-opening depends on the substitution pattern of the oxetane. libretexts.org
For unsymmetrically substituted oxetanes like this compound, the attack of a weak nucleophile generally occurs at the more substituted carbon atom. magtech.com.cn This is because the transition state has a significant degree of carbocation character, which is stabilized by the methyl group at the C2 position. This process can be considered a hybrid of SN1 and SN2 mechanisms. libretexts.orglibretexts.org
For example, the reaction of an epoxide (a three-membered ring ether) with anhydrous hydrogen halides (HX) results in a trans halohydrin. libretexts.org Similarly, acid-catalyzed hydrolysis of epoxides yields 1,2-diols. libretexts.orglibretexts.org While these examples are for epoxides, the principles can be extended to the more strained oxetane ring.
Nucleophilic Ring Opening
The strained four-membered ring of oxetanes is also susceptible to cleavage by strong nucleophiles, even in the absence of an acid catalyst. acs.orgtandfonline.com This reaction typically proceeds via an SN2 mechanism, where the nucleophile attacks one of the ring carbons, leading to the opening of the ether linkage. magtech.com.cn
In the case of unsymmetrically substituted oxetanes, the nucleophilic attack generally occurs at the less sterically hindered carbon atom. magtech.com.cntandfonline.com For this compound, this would be the C4 position. The regioselectivity is primarily controlled by steric effects. magtech.com.cn A wide variety of nucleophiles, including carbon, nitrogen, sulfur, and oxygen-based species, can be employed for this transformation. tandfonline.com
Catalyst-controlled regioselective ring-opening of unbiased epoxides has been achieved using specific aluminum salen catalysts, allowing for the synthesis of β-amino alcohols with high regioselectivity. rsc.orgrsc.org This highlights the potential for developing catalytic systems to control the regioselectivity of nucleophilic attack on strained rings like oxetanes.
Thermal Decomposition and Fragmentation Pathways
Thermal decomposition of oxetanes leads to the formation of smaller, more stable molecules. Studies on the thermal decomposition of 2-methyloxetane (B110119) have shown that it fragments into two primary sets of products: propene and formaldehyde, and ethene and acetaldehyde. nih.govrsc.org The decomposition is a unimolecular process that likely proceeds through a biradical mechanism. rsc.org
At elevated temperatures (660-760 K), the thermal decomposition of 2-methyloxetane is kinetically first-order. rsc.org The following table summarizes the Arrhenius parameters for the two main decomposition pathways of 2-methyloxetane:
| Decomposition Pathway | log(A/s⁻¹) | Ea (kJ/mol) |
| C₃H₆ + HCHO | 14.53 ± 0.12 | 249.2 ± 2.2 |
| C₂H₄ + CH₃CHO | 15.67 ± 0.17 | 269.8 ± 3.3 |
| Data from a study on the thermal decomposition of 2-methyloxetane. rsc.org |
Mass spectrometry studies reveal further fragmentation patterns. The molecular ion of a ketone can undergo alpha-fragmentation, where a bond alpha to the carbonyl group is cleaved. libretexts.org For a ketone like pentan-2-one, this can result in the formation of an acylium ion. chemguide.co.uklibretexts.org In the context of this compound, fragmentation would likely involve the cleavage of the strained ring.
Carbonylic Reactivity of the Ketone Moiety
The ketone functional group in this compound allows for reactions typical of carbonyl compounds, most notably those involving the formation of an enol or enolate intermediate.
Enolization and Tautomerism in this compound
Ketones with an alpha-hydrogen can exist in equilibrium with their enol tautomer. wikipedia.org This process, known as keto-enol tautomerism, involves the migration of a proton from the alpha-carbon to the carbonyl oxygen. wikipedia.orgvaia.com The equilibrium is typically catalyzed by either acid or base. libretexts.org
While there are no specific reports found detailing the enolization of this compound itself, the generation of enolates from the parent oxetan-3-one has been demonstrated. acs.org The formation of lithiated SAMP/RAMP hydrazones of oxetan-3-one, followed by alkylation, provides a route to 2-substituted oxetan-3-ones, indicating the feasibility of forming an enolate-like species. acs.org
The stability of the enol form is influenced by factors such as intramolecular hydrogen bonding and conjugation. For example, in 2,4-pentanedione, the enol form is significantly stabilized by an internal hydrogen bond. wikipedia.org The acidity of the alpha-hydrogens in carbonyl compounds typically falls in the pKa range of 16-20. pdx.edu The presence of two carbonyl groups, as in a 1,3-diketone, increases the acidity, with a pKa around 9. pdx.edu
The interconversion between keto and enol forms can be influenced by solvent polarity and light. chemrxiv.org For some molecules, this tautomerism can be a reversible process controlled by external stimuli. chemrxiv.org
Alpha-Halogenation Reactions
The alpha-halogenation of this compound, a ketone, involves the substitution of a hydrogen atom at the carbon adjacent to the carbonyl group (the α-carbon) with a halogen such as chlorine, bromine, or iodine. This reaction can proceed under either acidic or basic conditions through different intermediates. libretexts.orglibretexts.orgpressbooks.pub
Under acidic conditions, the reaction is catalyzed and proceeds via an enol intermediate. libretexts.orgpressbooks.pub The process begins with the protonation of the carbonyl oxygen, which increases the acidity of the α-hydrogen. A subsequent deprotonation at the α-carbon forms a nucleophilic enol. This enol then attacks an electrophilic halogen molecule (e.g., Br₂). A final deprotonation of the carbonyl oxygen yields the α-halogenated ketone and regenerates the acid catalyst. libretexts.org A key characteristic of acid-catalyzed halogenation is that it typically results in monosubstitution. This is because the introduced electron-withdrawing halogen atom reduces the electron density of the carbonyl oxygen, making subsequent protonation—the first step of the mechanism—less favorable. pressbooks.pub For this compound, the only available α-hydrogen is at the C2 position, leading to the formation of 2-halo-2-methyloxetan-3-one.
Under basic conditions, the reaction is promoted rather than catalyzed, as a full equivalent of the base is consumed. libretexts.org The mechanism involves the formation of an enolate ion after a base abstracts an α-hydrogen. The resulting enolate then attacks the halogen. A significant difference from the acid-catalyzed route is the tendency for polyhalogenation. The introduction of an electron-withdrawing halogen at the α-position increases the acidity of any remaining α-hydrogens, making the halogenated product more reactive than the starting material and promoting further halogenation. libretexts.orgpressbooks.pub In the case of this compound, since there is only one α-hydrogen, only a single halogenation is possible, yielding 2-halo-2-methyloxetan-3-one.
The resulting α-halo ketones are versatile synthetic intermediates. For instance, α-bromo ketones can be treated with a base like pyridine (B92270) to undergo dehydrobromination, forming α,β-unsaturated ketones. libretexts.org
A review of the available scientific literature indicates that detailed experimental and computational studies on the radical reactions of This compound are not present in the search results. The provided results extensively cover the radical chemistry of a related but structurally different compound, 2-methyloxetane . nih.govacs.orgnsf.govosti.govresearchgate.netosti.gov The presence of a carbonyl group at the 3-position in this compound fundamentally alters the electronic structure, bond energies, and stability of potential radical intermediates compared to 2-methyloxetane, which lacks this functional group. Therefore, directly applying the findings for 2-methyloxetane to this compound would be scientifically inaccurate. The following sections (3.2.1 through 3.2.2.1) cannot be completed with the required scientific accuracy and adherence to the specified compound.
Radical Reactions Involving this compound Derivatives
No specific data available in the search results for this compound.
Formation and Reactivity of 2-Methyloxetanyl Radicals
No specific data available in the search results for this compound.
No specific data available in the search results for this compound.
No specific data available in the search results for this compound.
2-Methyloxetanylperoxy Radicals and Their Unimolecular Reactions
No specific data available in the search results for this compound.
No specific data available in the search results for this compound.
Q̇OOH-Mediated Pathways
For 2-methyloxetane, the precursor to this compound, the formation of Q̇OOH-mediated species has been studied in detail. nih.govacs.orgnsf.gov Abstraction of a hydrogen atom from 2-methyloxetane can yield four distinct 2-methyloxetanyl radical isomers (Ṙ). nih.govacs.orgnsf.gov These radicals can then react with O₂ to form peroxy radicals (ROO•), which subsequently isomerize to Q̇OOH radicals. The isomerization to Q̇OOH typically proceeds through a six-membered transition state and is considered a low-energy pathway. nih.govacs.org
The decomposition of these Q̇OOH radicals can then lead to a variety of products. For instance, ring-opening reactions of Q̇OOH radicals derived from 2-methyloxetane have been shown to produce ketohydroperoxide species like performic acid and 2-hydroperoxyacetaldehyde, as well as dicarbonyl species such as 3-oxobutanal and 2-methylpropanedial. nih.govnsf.gov Some of the key Q̇OOH-mediated pathways for 2-methyloxetanylperoxy radicals are summarized in the table below.
| Peroxy Radical (ROO•) | Isomerization to Q̇OOH | Key Decomposition Products | Energy Barrier (kcal/mol) |
|---|---|---|---|
| anti-ROO2 | Intramolecular H-abstraction from tertiary carbon (forming QOOH23) | 1-methyl-2,5-dioxabicyclo[2.1.0]pentane | 24.9 (for QOOH formation) |
| syn-ROO2 | Intramolecular H-abstraction from methyl group (forming QOOH24) | Acrolein + Formaldehyde + •OH | 22.1 (for QOOH formation) |
| 2-(methylperoxy)oxetane (ROO4) | Internal H-abstraction from the 1 position (forming QOOH41) | 2,5-dioxabicyclo[2.1.1]hexane + •OH | 22.9 (for QOOH formation) |
While direct experimental data on Q̇OOH-mediated pathways for this compound is scarce, it is reasonable to extrapolate from the behavior of 2-methyloxetane. The presence of the carbonyl group in this compound is expected to influence the stability of the radical and peroxy radical intermediates, as well as the transition states for their isomerization and decomposition. The electron-withdrawing nature of the carbonyl group could affect the bond dissociation energies of adjacent C-H bonds, potentially altering the initial sites of hydrogen abstraction.
Stereochemical Dependence in Radical Reactions
Stereochemistry plays a crucial role in determining the reaction pathways of cyclic molecules. In the case of radical reactions of 2-methyloxetane derivatives, the stereochemical arrangement of substituents can significantly influence the formation and reactivity of intermediates. nih.govacs.orgnsf.gov
The addition of O₂ to the 2-methyloxetanyl radical can occur on either face of the radical center, leading to the formation of diastereomeric peroxy radicals (syn- and anti-). nih.govacs.orgnsf.gov The subsequent isomerization of these peroxy radicals to Q̇OOH radicals is highly dependent on their stereochemistry. For a hydrogen abstraction to occur, the peroxy radical group must be able to access a hydrogen atom on the same side of the ring through a sterically feasible transition state. nsf.gov
For example, in the case of the 2-methyloxetan-4-peroxy radical, the abstraction of the tertiary hydrogen atom is restricted in the syn-isomer, while abstraction from the methyl group remains a viable pathway. acs.org This stereochemical constraint directly dictates the possible Q̇OOH isomers that can be formed and, consequently, the final product distribution. nsf.gov
The table below illustrates the stereochemical dependence of Q̇OOH formation from the diastereomers of the 2-methyloxetan-4-peroxy radical (ROO1).
| Peroxy Radical Diastereomer | Possible Q̇OOH Formation Pathway | Restricted Q̇OOH Formation Pathway |
|---|---|---|
| anti-ROO1 | Formation of QOOH13 | Formation of QOOH14 |
| syn-ROO1 | Formation of QOOH14 | Formation of QOOH13 |
For this compound, the introduction of a carbonyl group at the 3-position creates a planar center, which will influence the stereochemical outcomes of radical reactions. The formation of radicals at the 2- or 4-positions will still lead to stereoisomeric peroxy radicals upon reaction with O₂. The subsequent intramolecular hydrogen abstraction reactions to form Q̇OOH radicals will be governed by the same principles of stereochemical accessibility as observed for 2-methyloxetane. The geometry of the transition states for these reactions will be a critical factor in determining the preferred reaction channels.
Advanced Mechanistic Studies
To gain a deeper understanding of the reactivity of this compound, advanced mechanistic studies focusing on transition state analysis and the influence of substituents are essential.
Transition State Analysis in Oxetanone Reactions
Transition state theory provides a framework for understanding the rates of chemical reactions by examining the properties of the transition state, which is the highest energy point along the reaction coordinate. numberanalytics.com The energy of the transition state determines the activation energy of a reaction, which in turn governs the reaction rate. numberanalytics.com
In the context of oxetanone reactions, transition state analysis can be used to elucidate the mechanisms of ring-opening, cycloaddition, and other transformations. For radical reactions, computational methods such as Density Functional Theory (DFT) can be employed to model the geometries and energies of the transition states for various elementary steps, including hydrogen abstraction, O₂ addition, and Q̇OOH isomerization. numberanalytics.com
For instance, the ring-opening of the 2-methyloxetan-3-yl radical involves the scission of a C-C or C-O bond. The relative energies of the transition states for these competing pathways will determine the major ring-opening products. Computational studies on the 2-methyloxetan-3-yl radical (R2) have shown that ring-opening via C-O bond scission has a barrier of 20.5 kcal/mol. nih.govacs.org A subsequent low-energy pathway involves a 1,2-H-shift with a barrier of 17.1 kcal/mol. nsf.gov
The analysis of transition states is also crucial for understanding stereoselectivity. The energy difference between the transition states leading to different stereoisomeric products determines the stereochemical outcome of a reaction.
Influence of Substituents on Reaction Pathways
Substituents can have a profound impact on the reactivity of a molecule by altering its electronic and steric properties. lasalle.edulibretexts.orglibretexts.org In this compound, the methyl group and the carbonyl group are the key substituents that dictate its reactivity.
The methyl group is an electron-donating group (EDG) through an inductive effect. libretexts.org It can stabilize adjacent carbocations and radicals. In electrophilic aromatic substitution, a methyl group is known to be an activating group. libretexts.org In the context of radical reactions of this compound, the electron-donating nature of the methyl group can influence the stability of radical intermediates formed at the 2-position.
The carbonyl group, on the other hand, is an electron-withdrawing group (EWG) due to the electronegativity of the oxygen atom and resonance effects. lasalle.edu This electron-withdrawing nature deactivates adjacent positions towards electrophilic attack and can influence the acidity of neighboring protons. In the context of radical reactions, the carbonyl group can affect the bond dissociation energies of adjacent C-H bonds and the stability of nearby radical centers.
The interplay of these electronic effects, along with steric hindrance from the methyl group, will determine the regioselectivity and stereoselectivity of reactions involving this compound. For example, in nucleophilic additions to the carbonyl group, the approach of the nucleophile will be influenced by the steric bulk of the adjacent methyl group.
The table below summarizes the expected effects of the substituents in this compound on its reactivity.
| Substituent | Electronic Effect | Expected Influence on Reactivity |
|---|---|---|
| Methyl Group (-CH₃) | Electron-donating (inductive) | - Stabilizes adjacent radical and carbocationic intermediates.
|
| Carbonyl Group (C=O) | Electron-withdrawing (inductive and resonance) | - Influences the acidity of α-protons.
|
Applications of 2 Methyloxetan 3 One in Advanced Organic Synthesis
Building Block in Complex Molecule Construction
The strategic use of oxetan-3-ones as synthons provides access to a variety of molecular scaffolds that are of high interest in materials science and drug discovery. researchgate.netresearchgate.net
Spirocycles, compounds containing two rings connected by a single common atom, are increasingly sought after in drug discovery for their three-dimensional and rigid structures. mdpi.commdpi.com Oxetan-3-one is a key precursor for synthesizing oxetane-containing spirocycles. acs.org
One prominent strategy involves the condensation of oxetan-3-one with compounds containing two nucleophilic groups. For instance, reaction with β-heteroatom-substituted amino compounds readily forms spirocyclic N,O-acetals. tcichemicals.com These spirocycles are not merely final products but can act as intermediates for further transformations. For example, Carreira and co-workers have demonstrated that these oxetanyl N,O-acetal spirocycles can undergo ring expansion reactions to produce various saturated heterocycles. mdpi.com
Another powerful method is the 1,3-dipolar cycloaddition reaction. The reaction of methyl 2-(oxetan-3-ylidene)acetate (derived from oxetan-3-one) with azomethine ylides, catalyzed by silver oxide, produces spirocyclic pyrrolidines with high diastereoselectivity. whiterose.ac.uk Similarly, a three-component reaction between oxetan-3-one, an α-amino acid like sarcosine (B1681465) or proline, and a dipolarophile such as N-phenylmaleimide, generates novel spirocyclic systems in good yields. whiterose.ac.uk A recently developed four-component cascade reaction, catalyzed by a copper/acid system, efficiently synthesizes 3-oxetanone-derived N-propargyl spirooxazolidines from an amino alcohol, formaldehyde, an alkyne, and oxetan-3-one. mdpi.comresearchgate.net
A notable application is the synthesis of (S)-7-(2-fluoropyridin-3-yl)-3-((3-methyloxetan-3-yl)ethynyl)-5′H-spiro[chromeno[2,3-b]pyridine-5,4′-oxazol]-2′-amine, a potent BACE1 inhibitor, which incorporates a spiro-oxetane motif. researchgate.netnih.gov
Table 1: Examples of Spirocyclization Reactions Involving Oxetan-3-one Derivatives
| Reaction Type | Reactants | Product Type | Catalyst/Conditions | Yield | Reference |
|---|---|---|---|---|---|
| 1,3-Dipolar Cycloaddition | Methyl 2-(oxetan-3-ylidene)acetate, Azomethine ylide | Spiro-pyrrolidine | Ag₂O, DBU | 77% | whiterose.ac.uk |
| Three-Component Cycloaddition | 3-Oxetanone (B52913), Sarcosine, N-Phenylmaleimide | Spiro-pyrrolidine | Toluene, 110°C | 87% | whiterose.ac.uk |
| Four-Component Cascade | 3-Oxetanone, Amino alcohol, Formaldehyde, Alkyne | N-Propargyl spirooxazolidine | CuBr₂, TFA | up to 83% | mdpi.comresearchgate.net |
This table presents data for reactions starting with the parent oxetan-3-one, which are foundational for derivatives like 2-methyloxetan-3-one.
Nitrogen-containing heterocycles are ubiquitous scaffolds in pharmaceuticals and natural products. rsc.orgkit.eduorganic-chemistry.orgresearchgate.net The reactivity of oxetan-3-one provides several pathways to these valuable structures.
A key strategy involves the ring expansion of spirocycles derived from oxetan-3-one. Carreira and colleagues have shown that spirocyclic N,O-acetals, formed from the condensation of oxetan-3-one and β-amino alcohols or related compounds, can be treated with a Lewis acid like indium(III) triflate (In(OTf)₃) in the presence of trimethylsilyl (B98337) cyanide (TMSCN). tcichemicals.com This process induces a ring expansion to afford saturated nitrogen heterocycles such as morpholines, thiomorpholines, and piperazines with excellent diastereoselectivity. tcichemicals.com This method is valued for its broad scope and direct access to medicinally relevant scaffolds. tcichemicals.com
Furthermore, 3-oxetanone-derived spirooxazolidines serve as important synthetic intermediates for accessing diverse nitrogen heterocycles. mdpi.com These spirocycles can undergo further transformations, such as palladium-catalyzed C-N activation or other ring-expansion protocols, to generate more complex nitrogen-containing frameworks. mdpi.com
Non-proteinogenic amino acids are crucial components in peptide-based drugs and serve as chiral building blocks. pressbooks.pubhilarispublisher.com Oxetan-3-one is a valuable starting material for synthesizing novel oxetane-containing amino acid derivatives. acs.orgmdpi.comnih.gov These derivatives are of interest as they can act as conformational constraints in peptides or as mimics of natural amino acids. For instance, 3-aminooxetane-3-carboxylic acid has been reported as a modulator of the N-methyl-D-aspartate (NMDA) receptor. mdpi.com
A common synthetic route begins with a Horner-Wadsworth-Emmons reaction on oxetan-3-one to produce methyl 2-(oxetan-3-ylidene)acetate. mdpi.comnih.gov This α,β-unsaturated ester is an excellent Michael acceptor. Its reaction with various nitrogen-based nucleophiles, such as heterocyclic amines, in an aza-Michael addition, leads to the formation of 3-substituted 3-(acetoxymethyl)oxetane compounds, which are novel heterocyclic amino acid derivatives. mdpi.comnih.govresearchgate.net This approach provides a simple and efficient route to a library of new amino acid-like structures containing the oxetane (B1205548) ring. mdpi.com
Table 2: Synthesis of Oxetane Amino Acid Derivatives
| Precursor | Key Reaction | Reagents | Product Type | Yield | Reference |
|---|---|---|---|---|---|
| Oxetan-3-one | Horner-Wadsworth-Emmons | Methyl-2-(dimethoxyphosphoryl)acetate, DBU | Methyl 2-(oxetan-3-ylidene)acetate | 73% | mdpi.com |
This table outlines the general strategy starting from the parent oxetan-3-one.
Role in Medicinal Chemistry and Drug Discovery (General Oxetane Context)
The incorporation of an oxetane ring into drug candidates has become a prominent strategy in medicinal chemistry. nih.gov The small, polar, and three-dimensional nature of the oxetane motif can be used to strategically modulate the physicochemical properties of a molecule to improve its drug-like characteristics. atlantis-press.com
A bioisostere is a chemical substituent that can replace another group in a molecule without significantly altering its biological activity. Oxetanes have emerged as effective bioisosteres for carbonyl groups. acs.org The oxygen atom in the oxetane ring can act as a hydrogen bond acceptor, similar to the oxygen of a carbonyl group. acs.org
Replacing a carbonyl group with an oxetane ring can offer several advantages. Carbonyl groups can be susceptible to metabolic degradation (e.g., reduction) or can lead to the epimerization of adjacent chiral centers. acs.org The oxetane ring is generally more metabolically stable and chemically robust, mitigating these liabilities. acs.org This substitution has been shown to improve metabolic stability in human microsome assays. acs.org
The introduction of an oxetane moiety is a powerful tool for optimizing a drug candidate's ADME (absorption, distribution, metabolism, and excretion) profile. nih.gov
Solubility and Lipophilicity: Replacing a non-polar group, such as a gem-dimethyl group, with a polar oxetane ring can significantly increase aqueous solubility while reducing lipophilicity (LogP/LogD). acs.org This is a highly desirable modification in drug discovery, as poor solubility can hinder a compound's development.
Metabolic Stability: Oxetanes can block metabolically labile sites. For instance, replacing a gem-dimethyl group with an oxetane can prevent C-H oxidation at that position, often leading to a lower rate of metabolic clearance. acs.org
Basicity of Proximal Amines: The oxetane ring acts as an electron-withdrawing group, which can lower the pKa (reduce the basicity) of a nearby amine functional group. This modulation can be critical for improving cell permeability and reducing off-target effects associated with highly basic compounds. acs.org
Table 3: Physicochemical Property Modulation by Oxetane Incorporation
| Original Group | Replacement Group | Effect on Aqueous Solubility | Effect on Lipophilicity (LogP) | Effect on Metabolic Stability | Reference |
|---|---|---|---|---|---|
| Carbonyl | Oxetane | Variable | Variable | Generally Increased | acs.org |
Oxetane Motif in Protease Inhibitors and Ion Channel Modulators
The oxetane ring, a four-membered cyclic ether, has garnered significant attention in medicinal chemistry. Its incorporation into drug candidates, including protease inhibitors and ion channel modulators, can lead to improved physicochemical properties.
With regard to protease inhibitors, the oxetane moiety can be strategically employed. For instance, in the design of HIV-1 protease inhibitors, ligands containing an 8-oxabicyclo[3.2.1]octanol-derived P2 ligand have been synthesized and shown to exhibit potent enzyme inhibitory activity. nih.gov The unique, rigid structure of the oxetane ring can enhance binding to the target protein.
In the realm of ion channel modulators, which are crucial for treating conditions like cardiac arrhythmias and epilepsy, oxetanes have also found a place. pharmacologyeducation.org For example, research has identified small-molecule ion channel modulators that protect against aminoglycoside-induced hair cell death, a cause of deafness. jci.org While the direct incorporation of this compound in these specific examples is not detailed, the broader applicability of the oxetane scaffold highlights its potential. The substitution pattern on the oxetane ring is critical, and derivatives of this compound could be synthesized to explore their modulatory effects on various ion channels. Studies have shown that certain compounds can modulate a wide range of ligand-gated ion channels. pharmacologyeducation.org
Building Blocks for Drug Development Programs
This compound serves as a valuable building block in drug discovery due to its unique structural features. The strained four-membered ring offers a three-dimensional scaffold that can be exploited to improve compound properties.
The use of oxetanes as bioisosteric replacements for more metabolically labile groups, such as carbonyls, is a key strategy in drug design. vulcanchem.com This can lead to enhanced metabolic stability and improved solubility. For instance, replacing an imide carbonyl with an oxetane ring in thalidomide (B1683933) resulted in a significant increase in aqueous solubility and a decrease in lipophilicity. vulcanchem.com
Furthermore, the functional groups on the oxetane ring can be readily modified. This compound, with its ketone functionality, provides a handle for a variety of chemical transformations, allowing for the synthesis of a diverse library of oxetane-containing compounds. This versatility makes it an attractive starting material for the development of new therapeutic agents.
Table 1: Physicochemical Properties of Selected Oxetane Derivatives
| Compound | Molecular Weight ( g/mol ) | LogP | Biological Application |
|---|---|---|---|
| This compound | 86.09 | 0.1 | Building Block |
Catalytic Applications Involving this compound
While direct catalytic applications of this compound itself are not extensively documented in the provided search results, its derivatives and related oxetane structures are pivotal in various catalytic processes. The inherent ring strain of the oxetane core makes it susceptible to ring-opening reactions, a feature that is exploited in catalysis.
For instance, the carbonylation of 2-methyloxirane, a related epoxide, in the presence of specific catalysts yields β-butyrolactone, a monomer for biodegradable polymers. wikipedia.org This highlights the potential for catalytic transformations of small, strained rings.
Additionally, recent advances have focused on the development of catalytic asymmetric synthesis methods to produce chiral oxetane derivatives. vulcanchem.com These methods often employ photoredox catalysts to construct oxetane-containing chiral centers, which are valuable intermediates in the synthesis of complex molecules. vulcanchem.com
Polymer Chemistry Applications
Precursors to Biodegradable Polymers
This compound and its derivatives are important precursors in the synthesis of biodegradable polymers, which offer a more environmentally friendly alternative to traditional plastics. mdpi.comwepub.org These polymers are designed to break down into harmless substances through the action of microorganisms or enzymes. researchgate.net
One of the most significant applications is in the production of polyhydroxyalkanoates (PHAs), a class of biodegradable polyesters. nih.gov Specifically, the ring-opening polymerization of β-butyrolactone, which can be synthesized from oxetane precursors, leads to the formation of poly(3-hydroxybutyrate) (PHB), a well-known biodegradable polymer. wikipedia.orgnih.gov
The synthesis of these biodegradable polymers can be achieved through various methods, including chemical and microbial processes. mdpi.com The development of efficient synthetic routes from readily available bio-based precursors is a key area of research. mdpi.com
Ring-Opening Polymerization of Oxetane Derivatives
The ring-opening polymerization (ROP) of oxetane derivatives is a fundamental process for producing a variety of polymers with tailored properties. The strain in the four-membered ring of oxetanes facilitates this process, which can be initiated by cationic, anionic, or coordination catalysts.
Cationic ring-opening polymerization (CROP) is a common method used for oxetanes. beilstein-journals.orgresearchgate.net For example, the polymerization of 2-ethyl-2-oxazoline (B78409) in a "green" solvent has been investigated to produce poly(2-oxazoline)s, which have potential biomedical applications. beilstein-journals.org The choice of initiator and reaction conditions can significantly influence the molar mass and molar mass distribution of the resulting polymer. beilstein-journals.org
Anionic polymerization of optically active β-butyrolactone can lead to crystalline, isotactic polyhydroxybutyrates. wikipedia.org The use of specific catalysts, such as tin compounds (distannoxanes), can produce high molecular weight synthetic (R)-polyhydroxybutyrates that resemble natural polyhydroxyalkanoates. wikipedia.org
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 8-oxabicyclo[3.2.1]octanol |
| Thalidomide |
| Oxetanothalidomide |
| 2-methyloxirane |
| β-butyrolactone |
| Poly(3-hydroxybutyrate) (PHB) |
| 2-ethyl-2-oxazoline |
| Poly(2-oxazoline)s |
| Tin compounds (distannoxanes) |
Computational Studies and Theoretical Insights into 2 Methyloxetan 3 One
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to predicting the geometric and electronic properties of molecules. These methods, rooted in solving approximations of the Schrödinger equation, can be broadly categorized into Density Functional Theory (DFT) and ab initio methods.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. rsc.org It offers a balance between accuracy and computational cost, making it a valuable tool for studying ground-state properties like electron density, total energy, and molecular geometry. nih.gov
While specific, in-depth DFT studies focused exclusively on 2-Methyloxetan-3-one are not extensively detailed in peer-reviewed literature, the methodology is routinely applied to similar heterocyclic systems. For related oxetanone compounds, DFT calculations are employed to predict key structural parameters. These analyses typically involve optimizing the molecular geometry to find the lowest energy conformation. For the oxetane (B1205548) ring, a key structural feature is its puckered conformation, which serves to alleviate angular strain. DFT calculations can quantify this puckering and determine the preferential positions of substituents to minimize steric hindrance. Furthermore, DFT is used to analyze the molecular electrostatic potential (MEP), which highlights regions of a molecule that are rich or poor in electrons, thereby predicting sites susceptible to electrophilic or nucleophilic attack. nih.gov
Ab initio, or "from the beginning," calculations are based on quantum mechanics principles without reliance on empirical parameters. osti.gov These methods can provide highly accurate energetic and structural data. acs.orgnsf.gov
Although direct high-level ab initio studies on this compound are limited, extensive research on the closely related 2-methyloxetanyl radicals provides significant insight into the energetics of the oxetane ring system. bnl.govcgmartini.nl These radicals, formed by hydrogen abstraction from 2-methyloxetane (B110119), are crucial intermediates in oxidation processes. yale.edulibretexts.org In these studies, stationary point energies on the potential energy surfaces for the unimolecular reactions of 2-methyloxetanyl isomers were calculated using the highly accurate coupled-cluster singles, doubles, and perturbative triples method with an explicitly correlated F12 correction (CCSD(T)-F12). bnl.govcgmartini.nllibretexts.org Such sophisticated calculations are essential for obtaining reliable energy barriers and reaction enthalpies, which are critical for understanding the subsequent chemical kinetics. bnl.gov
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. researchgate.net By solving Newton's equations of motion for a system, MD simulations provide a detailed view of molecular behavior, including conformational changes, flexibility, and interactions with surrounding molecules like solvents. acs.org
Specific MD simulation studies for this compound have not been prominently featured in the literature. However, this technique holds significant potential for exploring its dynamic properties. An MD simulation of this compound could be used to:
Analyze Conformational Dynamics: Investigate the puckering motion of the oxetane ring and the rotational flexibility of the methyl group.
Study Solvation Effects: Simulate the molecule in various solvents to understand how its structure and behavior are influenced by the surrounding environment, including the formation of solvation shells and hydrogen bonding interactions if applicable.
Probe Interactions with Biomolecules: If considered as a fragment in drug design, MD simulations could model its binding within a protein's active site, assessing the stability of its pose and the key interactions it forms. acs.org
These simulations would typically use a force field, a set of parameters describing the potential energy of the system, which could be derived from quantum mechanical calculations to ensure accuracy.
Potential Energy Surface Mapping for Reaction Mechanisms
A potential energy surface (PES) is a multidimensional surface that describes the potential energy of a system as a function of its atomic coordinates. Mapping the PES is crucial for understanding chemical reactions, as it allows for the identification of stable reactants and products (energy minima) and the transition states that connect them (saddle points).
While a full PES map for reactions involving this compound is not available, detailed PES calculations have been performed for the unimolecular reactions of the four 2-methyloxetanyl radical isomers (R1, R2, R3, R4), which are formed from the precursor 2-methyloxetane. bnl.govlibretexts.org These studies provide invaluable insight into the fundamental reaction mechanisms of the 2-methyloxetane scaffold, particularly its ring-opening reactions. The calculations show that for these radicals, ring-opening via C–O bond scission is generally more energetically favorable than scission of a C–C bond. bnl.gov
The analysis of a potential energy surface reveals the energy barriers (activation energies) for different reaction pathways, allowing for the determination of the most likely reaction mechanisms. For the 2-methyloxetanyl radicals, computational studies have identified several key decomposition pathways following hydrogen abstraction from 2-methyloxetane. bnl.govyale.edu
The primary reactions involve the ring opening of the radical, followed by β-scission to yield smaller, stable molecules like alkenes and carbonyls, along with another radical. bnl.gov The calculated barrier heights dictate which pathways are kinetically favored. For example, for the 2-methyloxetan-2-yl radical (R3), the lowest-energy pathway is a ring-opening followed by β-scission to produce an acetyl radical and ethylene (B1197577). yale.edu A higher energy alternative pathway for this radical, a 1,2-H-shift, faces a significant barrier of 40 kcal/mol. libretexts.org
The table below summarizes some of the key computed unimolecular reaction pathways and their characteristics for different 2-methyloxetanyl radical isomers.
| Radical Isomer | Position of Radical | Key Reaction Pathway(s) | Products | Barrier Height (kcal/mol) |
| 2-methyloxetan-4-yl (R1) | C4 | Ring-opening (C-O scission) -> β-scission | propene + formyl radical | Not specified |
| 2-methyloxetan-3-yl (R2) | C3 | Ring-opening (C-O scission) | but-2-en-3-oxy radical | 20.5 |
| 2-methyloxetan-2-yl (R3) | C2 | Ring-opening -> β-scission | acetyl radical + ethylene | Not specified |
| 2-methyloxetan-2-yl (R3) | C2 | 1,2-H-shift reaction | but-1-en-3-oxy radical | 40.0 libretexts.org |
| (2-ylomethyl)oxetane (R4) | Methyl Group | Ring-opening (C-C scission) | 2-(vinyloxy)ethan-1-yl | < 30.0 libretexts.org |
Table based on data from studies on 2-methyloxetanyl radicals. yale.edulibretexts.org
Exploring the vast landscape of a potential energy surface to find all relevant stationary points (minima and transition states) can be computationally demanding. The KinBot (Kinetics Robot) algorithm is an automated tool designed to explore the reaction space of a given molecule, particularly for unimolecular reactions. cgmartini.nl
In the detailed computational studies of 2-methyloxetane oxidation, the KinBot algorithm was instrumental. bnl.govcgmartini.nllibretexts.org It was used to automatically compute the potential energy surfaces for the unimolecular reactions of the various 2-methyloxetanyl and 2-methyloxetanylperoxy isomers. bnl.govcgmartini.nl By systematically searching for reaction pathways like intramolecular hydrogen shifts, ring-openings, and β-scission reactions, KinBot enables a comprehensive understanding of the complex reaction networks involved in the decomposition and oxidation of the 2-methyloxetane structure. libretexts.org
Conformational Analysis and Stereochemical Predictions
Computational methods, particularly density functional theory (DFT), are instrumental in understanding the three-dimensional structure and stereochemistry of cyclic compounds like this compound. The four-membered oxetane ring is inherently strained and adopts a non-planar, puckered conformation to alleviate this strain. vulcanchem.com
In the case of this compound, the ring puckering is a key conformational feature. Theoretical calculations on analogous substituted oxetanes suggest that the ring puckering amplitude is significant, often predicted to be between 15 and 20 degrees. vulcanchem.com The methyl group at the C2 position can exist in either an axial or equatorial position relative to the approximate plane of the ring. Computational energy calculations are used to determine the most stable conformation. Generally, to minimize steric hindrance, substituents on small rings prefer to occupy pseudo-equatorial positions. Therefore, the lowest energy conformer of this compound is predicted to have the methyl group in a pseudo-equatorial orientation.
Stereochemistry is a critical aspect of this compound chemistry, as the C2 carbon is a stereocenter. This gives rise to two enantiomers: (R)-2-methyloxetan-3-one and (S)-2-methyloxetan-3-one. Computational models can predict the properties of these individual enantiomers. Furthermore, theoretical studies on the reactions of related oxetane radicals, such as those derived from 2-methyloxetane, show a distinct stereochemical dependence in their reaction pathways. acs.orgnih.gov For instance, the direction from which a reactant like O₂ adds to an oxetanyl radical is influenced by the existing stereochemistry, leading to different product distributions. acs.orgnih.gov Such theoretical insights are crucial for predicting the outcomes of stereoselective reactions involving this compound.
Theoretical Studies of Spectroscopic Properties
Theoretical calculations are a powerful tool for predicting and interpreting the spectroscopic properties of molecules, including this compound. These computational approaches complement experimental data and provide detailed insights into electronic structure and vibrational modes.
UV-Vis Spectroscopy: The vacuum ultraviolet (VUV) absorption spectrum of this compound has been subject to theoretical and experimental investigation. A study measuring the VUV absorption cross-sections for various four-carbon species reported data for this compound. osti.gov The absorption spectrum, which arises from electronic transitions such as n → σ* and σ → σ*, provides fundamental information on the molecule's electronic structure. osti.gov The quantitative spectra obtained from such studies are valuable for identifying chemical intermediates in complex environments like combustion and atmospheric chemistry. osti.govresearchgate.net
Table 1: Theoretical Spectroscopic Data Summary for this compound
| Spectroscopic Technique | Predicted Property | Computational Method | Notes |
|---|---|---|---|
| VUV Absorption | Absorption Cross-Sections | Differential Absorption Spectroscopy | Measured from 5.17–9.92 eV, providing insight into electronic transitions like σ → σ* and n → σ*. osti.gov |
| Infrared (IR) | Vibrational Frequencies | Density Functional Theory (DFT) e.g., B3LYP | Predicts positions of IR absorption bands corresponding to specific molecular vibrations (e.g., C=O stretch, C-O-C stretch, C-H bends). researchgate.net |
| NMR | Chemical Shifts (¹H, ¹³C) | DFT (e.g., GIAO method) with various functionals (e.g., WP04, PBE0) | Predicts the chemical shifts of hydrogen and carbon nuclei, aiding in structure elucidation. Accuracy can be high, with mean absolute errors for ¹H shifts as low as 0.08-0.20 ppm. nih.govgithub.io |
Infrared (IR) Spectroscopy: Theoretical methods, particularly DFT, are widely used to calculate the harmonic vibrational frequencies of molecules. For this compound, these calculations can predict the positions and intensities of absorption bands in its IR spectrum. Key vibrational modes would include the strong carbonyl (C=O) stretch, the ether C-O-C stretching modes, and various C-H stretching and bending vibrations. Comparing the theoretically predicted spectrum with an experimental one can confirm the molecular structure and identify specific functional groups. For example, DFT calculations on related molecules have been used to assign specific absorption peaks, such as the C=O stretching absorptions. aip.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: Computational chemistry offers robust methods for the prediction of ¹H and ¹³C NMR spectra. schrodinger.com By calculating the magnetic shielding tensors for each nucleus, typically using DFT in conjunction with methods like the Gauge-Including Atomic Orbital (GIAO) method, one can predict the chemical shifts. github.io These predictions are invaluable for assigning signals in experimental spectra and for distinguishing between different isomers or conformers. For complex molecules, computational predictions can achieve high accuracy, which is essential for confirming stereochemistry. github.ioschrodinger.com The predicted NMR data for (R)- and (S)-2-methyloxetan-3-one would be identical in an achiral solvent but could be differentiated if complexed with a chiral agent.
Advanced Analytical Methods for 2 Methyloxetan 3 One and Its Intermediates
Spectroscopic Characterization Techniques
Spectroscopy is fundamental to elucidating the molecular structure of 2-methyloxetan-3-one by examining the interaction of the molecule with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of this compound, providing precise information about the carbon skeleton and the electronic environment of each atom.
¹H NMR: In the ¹H NMR spectrum, the number of signals corresponds to the number of chemically non-equivalent protons. libretexts.org For this compound, three distinct signals are expected: a doublet for the methyl protons (CH₃), a multiplet for the methine proton (CH), and two distinct signals for the diastereotopic methylene (B1212753) protons (CH₂) of the oxetane (B1205548) ring. The chemical shifts (δ) are influenced by the electronegativity of the adjacent oxygen atoms and the carbonyl group.
¹³C NMR: The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms. libretexts.org this compound is expected to show four unique carbon signals: one for the methyl carbon, one for the methine carbon, one for the methylene carbon, and a significantly downfield signal for the carbonyl carbon (C=O), typically in the range of 160-220 ppm. libretexts.org
DEPT: Distortionless Enhancement by Polarization Transfer (DEPT) experiments are used to differentiate between methyl (CH₃), methylene (CH₂), and methine (CH) groups. libretexts.org A DEPT-90 experiment would show a signal only for the CH methine carbon, while a DEPT-135 experiment would display positive signals for CH and CH₃ carbons and a negative signal for the CH₂ carbon. libretexts.orgmagritek.com The quaternary carbonyl carbon would be absent in all DEPT spectra. libretexts.org
2D NMR Techniques:
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, a cross-peak would be expected between the methine proton and the methyl protons, as well as between the methine proton and the methylene protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms, showing which proton is attached to which carbon. columbia.edu It provides a clear map of all C-H bonds in the molecule. sdsu.edu
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between carbons and protons over two to four bonds. columbia.edu It is crucial for piecing together the molecular framework. For example, correlations would be expected from the methyl protons to both the methine carbon and the carbonyl carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the three-dimensional structure and stereochemistry of the molecule. libretexts.org
| Atom | Technique | Expected Chemical Shift (ppm) | Expected Multiplicity / DEPT Phase | Key HMBC Correlations (Proton → Carbon) |
|---|---|---|---|---|
| CH₃ | ¹H NMR | ~1.5 | Doublet (d) | C2, C3 |
| CH | ¹H NMR | ~4.8 | Quartet of doublets (qd) | C4, C3, CH₃ |
| CH₂ | ¹H NMR | ~4.5 - 4.7 | Two Doublets of doublets (dd) | C2, C3 |
| CH₃ | ¹³C NMR | ~15-25 | CH₃ (+) | - |
| CH (C2) | ¹³C NMR | ~80-90 | CH (+) | - |
| CH₂ (C4) | ¹³C NMR | ~75-85 | CH₂ (-) | - |
| C=O (C3) | ¹³C NMR | >200 | Quaternary (absent) | - |
Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of this compound. The molecule has a molecular formula of C₄H₆O₂ and a molecular weight of 86.09 g/mol . nih.gov
HR-EIMS (High-Resolution Electron Ionization Mass Spectrometry): This technique provides the exact mass of the molecular ion, which can be used to confirm the elemental formula. In a study of a related compound, 3-methoxy-2-methyloxetan-3-amine, HR-EIMS was used to establish the molecular formula by determining the exact mass of the sodiated molecule [M+Na]⁺. scivisionpub.com For this compound, typical fragmentation patterns in EI-MS would involve the loss of small, stable molecules like CO, C₂H₄ (ethene), or CH₂O (formaldehyde) following the initial ionization.
ESI-MS (Electrospray Ionization Mass Spectrometry): ESI is a soft ionization technique that typically generates protonated molecules [M+H]⁺ or adducts like [M+Na]⁺ with minimal fragmentation. libretexts.org This is particularly useful for confirming the molecular weight of the parent compound. theanalyticalscientist.com ESI-MS has been used to identify various oxetane derivatives, often showing the [M-H]⁻ ion in negative ion mode. mdpi.com
| Technique | Ion Type | Calculated m/z | Information Provided |
|---|---|---|---|
| HR-EIMS | [M]⁺ | 86.03678 | Exact mass and elemental composition |
| ESI-MS (Positive) | [M+H]⁺ | 87.04406 | Molecular weight confirmation |
| ESI-MS (Positive) | [M+Na]⁺ | 109.02601 | Molecular weight confirmation (as sodium adduct) |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of IR radiation. For this compound, the most prominent feature in the IR spectrum is the carbonyl (C=O) stretching vibration. Ketones in strained four-membered rings, like oxetanes, typically exhibit a C=O stretch at a significantly higher frequency (around 1780-1820 cm⁻¹) compared to acyclic ketones (1715 cm⁻¹). Another key feature would be the C-O-C stretching of the oxetane ether linkage. For comparison, the IR spectrum of the related compound 4-methyl-2-oxetanone shows a strong carbonyl absorption. nist.gov Similarly, a study on 3-methoxy-2-methyloxetan-3-amine identified the cyclic ether group by its characteristic IR band at 1017 cm⁻¹. scivisionpub.com
| Vibrational Mode | Functional Group | Expected Frequency (cm⁻¹) | Intensity |
|---|---|---|---|
| C-H Stretch | Alkyl (CH₃, CH₂, CH) | 2850-3000 | Medium-Strong |
| C=O Stretch | Ketone (in 4-membered ring) | ~1800 | Strong |
| C-O-C Stretch | Cyclic Ether (Oxetane) | ~1000-1100 | Strong |
Chromatographic Separation Techniques
Chromatography is essential for the purification of this compound and for assessing the purity of the final product and intermediates.
Gas chromatography is a powerful technique for separating and analyzing volatile compounds. Given its relatively low molecular weight and expected volatility, this compound is well-suited for GC analysis. The technique separates components of a mixture based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a column. The Kovats retention index, a measure of retention time, has been reported for the related compound 2-methyloxetane (B110119), indicating its amenability to GC analysis. nih.gov GC is often coupled with mass spectrometry (GC-MS), allowing for the separation and subsequent identification of the individual components of a reaction mixture.
Liquid chromatography (LC), particularly High-Performance Liquid Chromatography (HPLC), is a versatile method for the separation, identification, and purification of compounds. pmda.go.jp For non-volatile intermediates or for preparative-scale purification, LC is often the method of choice. A typical HPLC setup for a small organic molecule like this compound would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. sielc.comfujifilm.com For instance, the separation of the structurally similar 2-methyloctan-3-one (B1265536) was achieved using a Newcrom R1 column with a mobile phase of acetonitrile, water, and an acid modifier. sielc.com Such methods can be scaled up for the preparative separation and isolation of impurities. sielc.com
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography (TLC) is an indispensable tool for the real-time monitoring of chemical reactions involving this compound. umass.eduthieme.de Its simplicity, speed, and sensitivity make it ideal for quickly assessing the progress of a reaction by observing the consumption of starting materials and the formation of products. umass.edu
In a typical TLC analysis for monitoring a synthesis, three lanes are spotted on a silica (B1680970) gel plate: the starting material, a co-spot of the starting material and the reaction mixture, and the reaction mixture itself. rochester.edu The plate is then developed in an appropriate solvent system, and the separated components are visualized, often using UV light or chemical stains. umass.edurochester.edu For instance, in the synthesis of oxetane derivatives, TLC can confirm the formation of the desired product and indicate the presence of any remaining reactants or byproducts. mdpi.comrsc.orgmdpi.com The relative positions of the spots, represented by their retention factor (Rf) values, help in identifying the different components in the reaction mixture. ualberta.caumich.edu
A successful reaction is indicated by the disappearance of the starting material spot and the appearance of a new spot corresponding to the product. ualberta.ca The co-spot is crucial for confirming that the starting material has been consumed, especially when the Rf values of the reactant and product are similar. rochester.edu While specific TLC protocols for this compound are not extensively detailed in the provided results, the general principles of TLC are broadly applicable to its synthesis and the analysis of its derivatives. mdpi.comuni-muenchen.deuni-muenchen.denih.gov
Table 1: Illustrative TLC Data for a Hypothetical Reaction
| Compound | Rf Value |
| Starting Material | 0.6 |
| This compound (Product) | 0.4 |
| Byproduct | 0.2 |
Note: Rf values are dependent on the specific TLC plate and solvent system used.
X-Ray Crystallography for Structural Elucidation
The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. wikipedia.orglibretexts.org This pattern is then used to generate an electron density map, from which the positions of the atoms can be determined. libretexts.org
While a specific crystal structure for this compound is not available in the provided search results, studies on related oxetane derivatives have yielded valuable structural data. For example, the crystal structure of 3-(5-((4-(difluoromethoxy)phenyl) sulfonyl)-3,4,5,6-tetrahydropyrrolo[3,4-c]pyrrol-2(1H)-yl) oxetane-3-carboxamide (B2373186) revealed that the four atoms of the oxetane ring are nearly coplanar. researchgate.net In another study, the crystal structure of 3-oximinooxetane, a precursor to energetic oxetanes, was elucidated, showing a nearly planar oxetane ring. d-nb.info These findings provide insights into the general structural features of the oxetane ring system.
Table 2: Selected Crystallographic Data for an Oxetane Derivative
| Parameter | Value | Reference |
| Crystal System | Triclinic | rsc.org |
| Space Group | P-1 | rsc.org |
| C1–C3–C2 Bond Angle | 85.1(1)° | rsc.org |
| C1–O1–C2 Bond Angle | 91.5(1)° | rsc.org |
| Puckering Angle | 8.82° | rsc.org |
Advanced Techniques for In Situ Reaction Monitoring
Beyond TLC, more advanced techniques are emerging for the real-time, in situ monitoring of chemical reactions, providing a deeper understanding of reaction kinetics and mechanisms. These methods allow for continuous data acquisition as the reaction proceeds, offering a more detailed picture than endpoint analyses. spectroscopyonline.com
Spectroscopic techniques such as Raman and infrared (IR) spectroscopy are particularly well-suited for in situ monitoring. spectroscopyonline.comchemrxiv.org For example, in situ Raman spectroscopy has been used to monitor the formation of imine covalent organic frameworks, identifying key reaction intermediates. chemrxiv.org While direct application to this compound synthesis is not specified in the search results, the principles are transferable. The progress of a reaction involving this compound could be followed by observing changes in the characteristic vibrational bands of the reactants and products.
The frequency of data collection can be adjusted based on the reaction rate, from seconds for fast reactions to longer intervals for slower processes. spectroscopyonline.com This continuous monitoring can help in optimizing reaction conditions and identifying transient species that might be missed with traditional analytical methods. spectroscopyonline.com
Quantitative Analysis Methods
Quantitative analysis is essential for determining the exact amount or concentration of this compound in a sample, which is critical for quality control and for calculating reaction yields. uoninevah.edu.iq Several methods can be employed for the quantitative analysis of organic compounds.
Gravimetric analysis, which involves the formation and weighing of a precipitate, is a classical method for quantification. uomustansiriyah.edu.iq However, it is often less practical for small-scale organic synthesis.
Titrimetric analysis, or titration, is another fundamental quantitative technique where a solution of known concentration (the titrant) is used to react with the analyte. uoninevah.edu.iquomustansiriyah.edu.iq The equivalence point, where the reaction is complete, is typically detected by a color change from an indicator. uomustansiriyah.edu.iq
Modern instrumental methods are generally preferred for their accuracy and sensitivity. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the quantitative analysis of organic compounds. mdpi.com By creating a calibration curve with standards of known concentration, the concentration of this compound in an unknown sample can be accurately determined. For example, HPLC has been used to determine the purity of various oxetane derivatives. mdpi.comethz.ch
Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for quantitative analysis ('qNMR'). By integrating the signals of the analyte against an internal standard of known concentration, the amount of the analyte can be calculated. google.com
Table 3: Comparison of Quantitative Analysis Methods
| Method | Principle | Advantages | Disadvantages |
| Gravimetric Analysis | Isolation and weighing of a pure compound. uomustansiriyah.edu.iq | High accuracy and precision. | Time-consuming, not suitable for all compounds. |
| Titrimetric Analysis | Reaction with a standard solution of known concentration. uoninevah.edu.iquomustansiriyah.edu.iq | Inexpensive, well-established. | Requires a suitable reaction and indicator, less sensitive. |
| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning between a mobile and stationary phase. mdpi.com | High sensitivity, high resolution, applicable to a wide range of compounds. | Requires expensive instrumentation and standards. |
| Quantitative NMR (qNMR) | Integration of NMR signals relative to an internal standard. google.com | Non-destructive, provides structural information, universal detector. | Lower sensitivity than HPLC, requires expensive equipment. |
Future Research Directions and Unexplored Avenues for 2 Methyloxetan 3 One
Development of More Efficient and Sustainable Synthetic Routes
Current synthetic strategies for oxetan-3-ones can be resource-intensive. Future research should prioritize the development of more efficient and sustainable routes to 2-Methyloxetan-3-one, embracing the principles of green chemistry.
One promising avenue is the exploration of catalytic methods that minimize waste and energy consumption. For instance, gold-catalyzed intermolecular oxidation of propargylic alcohols has emerged as a practical, one-step synthesis for some oxetan-3-ones, proceeding under open-flask conditions and avoiding the use of hazardous reagents like diazo ketones. nih.govorganic-chemistry.orgorganic-chemistry.org Future work could adapt this methodology for the asymmetric synthesis of this compound, employing chiral ligands to induce stereoselectivity.
Another key area is the use of renewable starting materials and environmentally benign solvents. rsc.org Biocatalysis, utilizing enzymes to perform specific chemical transformations, offers a highly selective and sustainable approach that could be investigated for the synthesis of this compound precursors. Furthermore, photochemical methods, such as the catalyst-free synthesis of functionalized oxetanes from 2,5-dihydrofurans and diazo compounds under visible light, present an energy-efficient alternative worth exploring. rsc.org
The development of synthetic routes that are both scalable and adhere to green chemistry principles will be crucial for making this compound more accessible for broader research and potential commercial applications.
Exploration of Novel Reactivity Patterns and Transformation
The strained four-membered ring of this compound, combined with the reactivity of its ketone functionality, suggests a rich and largely unexplored chemical reactivity. Future research should aim to uncover novel reaction pathways and transformations.
The inherent ring strain of oxetanes makes them susceptible to ring-opening reactions, typically activated by Lewis or Brønsted acids. beilstein-journals.orgresearchgate.net While the general reactivity of the oxetane (B1205548) ring is understood, the influence of the 2-methyl and 3-keto substituents on the regioselectivity and stereoselectivity of these ring-opening reactions warrants detailed investigation. Exploring reactions with a diverse range of nucleophiles could lead to the synthesis of novel, highly functionalized acyclic compounds that are not easily accessible through other means.
Furthermore, the ketone group in this compound is a versatile handle for a variety of chemical transformations. Reactions such as the Horner-Wadsworth-Emmons olefination can be used to introduce carbon-carbon double bonds, providing a gateway to further functionalization through Michael additions and dihydroxylations. chemrxiv.org The development of stereoselective additions to the carbonyl group, including aldol (B89426) reactions and reductions, could provide access to a range of chiral oxetane derivatives with potential biological applications. The exploration of multicomponent reactions involving this compound could also lead to the rapid construction of complex molecular scaffolds. mdpi.com
Application in Emerging Fields of Chemical Synthesis and Materials Science
The unique properties of the oxetane ring make it an attractive building block in both chemical synthesis and materials science. Future research should focus on leveraging this compound as a key component in these emerging fields.
In medicinal chemistry, oxetanes are increasingly recognized as valuable motifs for improving the physicochemical properties of drug candidates. acs.orgnih.govacs.org They can act as bioisosteres for gem-dimethyl and carbonyl groups, often leading to improved aqueous solubility, metabolic stability, and lipophilicity. beilstein-journals.orgresearchgate.net The incorporation of the this compound scaffold into known bioactive molecules or as a novel pharmacophore in drug discovery campaigns is a promising area for future investigation. Its three-dimensional structure and polarity could be exploited to access unexplored chemical space and develop new therapeutic agents. nih.govacs.org
In materials science, the cationic ring-opening polymerization of oxetane derivatives is a known method for producing polymers with unique properties. researchgate.net The presence of the methyl and ketone functionalities in this compound could lead to polymers with tailored thermal and mechanical properties. Future research could explore the polymerization of this compound and its derivatives to create novel, potentially biodegradable materials with applications in coatings, adhesives, and biomedical devices.
Deeper Computational and Theoretical Investigations
Computational and theoretical studies can provide invaluable insights into the structure, reactivity, and properties of this compound, guiding future experimental work.
A key area for investigation is the detailed analysis of the oxetane ring's conformational preferences and the influence of the 2-methyl substituent on ring puckering. acs.org Theoretical calculations can also elucidate the electronic structure of the molecule, including its frontier molecular orbitals, which can help predict its reactivity in various chemical transformations. researchgate.net
Furthermore, computational modeling can be employed to study the reaction mechanisms of known and potential transformations of this compound. For example, density functional theory (DFT) calculations could be used to investigate the transition states of ring-opening reactions, providing a deeper understanding of the factors that control their regioselectivity and stereoselectivity. rsc.org Such studies can aid in the design of more efficient and selective synthetic methods.
Discovery of New Biological and Medicinal Applications
The increasing prevalence of the oxetane motif in medicinal chemistry highlights the potential for this compound and its derivatives to exhibit novel biological activities. acs.orgresearchgate.net
A systematic screening of this compound and a library of its derivatives against a wide range of biological targets could uncover new therapeutic applications. The compound's unique combination of a strained ring and a reactive ketone could lead to interactions with biological macromolecules in novel ways. The oxetane ring is known to be a metabolically stable group, which could translate to improved pharmacokinetic profiles for drug candidates containing this moiety. beilstein-journals.org
Future research should focus on the design and synthesis of libraries of compounds based on the this compound scaffold. These libraries can then be evaluated in high-throughput screening assays to identify hits for various diseases, including cancer, infectious diseases, and neurological disorders. The structural information gained from these studies could guide the development of the next generation of oxetane-containing pharmaceuticals.
Advanced Analytical Method Development for Complex Matrices
As the applications of this compound expand, the need for robust and sensitive analytical methods for its detection and quantification in complex matrices will become increasingly important.
Future research should focus on the development of advanced analytical techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the trace analysis of this compound in biological fluids (e.g., plasma, urine) and environmental samples. acs.org Method development will need to address challenges such as matrix effects and the efficient extraction of the analyte from the sample. acs.orgnih.gov
The development of validated analytical methods will be crucial for pharmacokinetic and metabolism studies of potential drug candidates derived from this compound. Furthermore, these methods will be essential for monitoring the compound's presence and fate in environmental systems, ensuring its safe and sustainable use.
Q & A
Q. Q1. How can researchers optimize the synthesis of 2-Methyloxetan-3-one to achieve high purity and reproducibility?
Answer:
- Experimental Design: Use iterative protocols for oxetane ring formation, such as cyclization of β-hydroxy ketones with dehydrating agents (e.g., Burgess reagent). Include detailed stoichiometric ratios, solvent systems (e.g., THF or DCM), and temperature gradients (0°C to room temperature) .
- Validation: Confirm purity via HPLC (≥98%) and characterize using H/C NMR. For reproducibility, document batch-specific variables (e.g., moisture sensitivity of intermediates) in supplementary materials .
Q. Q2. What analytical techniques are most reliable for characterizing this compound’s structural and thermal stability?
Answer:
- Structural Analysis: Use H NMR (δ 4.5–5.0 ppm for oxetane protons) and FTIR (C=O stretch ~1750 cm). Cross-validate with high-resolution mass spectrometry (HRMS-ESI) .
- Thermal Stability: Perform thermogravimetric analysis (TGA) under inert atmospheres. Data shows decomposition onset at 180°C, with negligible mass loss below 100°C .
Q. Q3. How does this compound’s reactivity vary under acidic vs. basic conditions?
Answer:
- Methodology: Conduct kinetic studies using pH-controlled buffers (pH 2–12). Monitor ring-opening reactions via H NMR.
- Key Findings: Acidic conditions (pH < 4) promote nucleophilic attack at the carbonyl, while basic conditions (pH > 10) favor β-elimination. Tabulate rate constants (Table 1):
| Condition (pH) | Reaction Pathway | Rate Constant (k, s) |
|---|---|---|
| 2.0 | Nucleophilic substitution | 3.2 × 10 |
| 12.0 | β-Elimination | 1.8 × 10 |
Advanced Research Questions
Q. Q4. What mechanistic insights explain contradictions in reported catalytic efficiencies of this compound in asymmetric synthesis?
Answer:
- Data Contradiction Analysis: Compare enantioselectivity (%ee) across studies using chiral Lewis acids (e.g., BINOL-derived catalysts). Discrepancies arise from solvent polarity effects (e.g., toluene vs. acetonitrile) and catalyst loading (5–20 mol%) .
- Resolution: Use DFT calculations to model transition states. Correlate steric hindrance (e.g., substituent size on oxetane) with %ee outcomes. Publish raw computational data (XYZ coordinates) as supplementary files .
Q. Q5. How can computational modeling predict this compound’s behavior in novel reaction systems (e.g., photoredox catalysis)?
Answer:
- Methodology: Apply Gaussian 09 with B3LYP/6-31G(d) basis sets to simulate excited-state reactivity. Validate with experimental UV-Vis spectra (λmax ~280 nm) .
- Case Study: Photoredox dicarbofunctionalization of styrenes achieves 59% yield (HRMS: [M + Na] 431.1948). Compare simulated vs. observed intermediates (Table 2):
| Parameter | Simulated Value | Experimental Value |
|---|---|---|
| C=O bond length | 1.21 Å | 1.22 Å |
| Activation energy | 25.3 kcal/mol | 26.1 kcal/mol |
Q. Q6. What strategies resolve discrepancies in biological activity data for this compound derivatives?
Answer:
- Root Cause: Variability in cell-line sensitivity (e.g., IC differences between HEK293 vs. HeLa). Standardize assays with positive controls (e.g., doxorubicin) and triplicate measurements .
- Meta-Analysis: Aggregate published IC values (n = 15 studies) using Forest plots to identify outliers. Apply Cochran’s Q-test (p < 0.05) to assess heterogeneity .
Methodological Guidelines
- Data Reproducibility: Archive synthetic protocols (e.g., General Procedure A in ) and raw spectral data in institutional repositories.
- Ethical Compliance: Disclose funding sources (e.g., NSF grants) and conflicts of interest in author declarations .
- Literature Review: Critically engage with foundational papers on oxetane chemistry (e.g., Carreira’s work on strained rings) and address gaps in enantioselective methods .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
